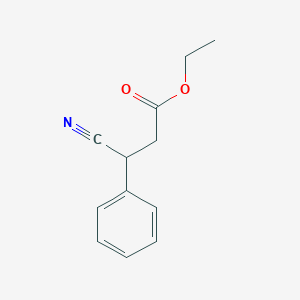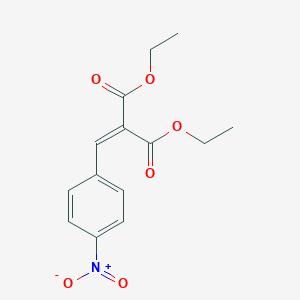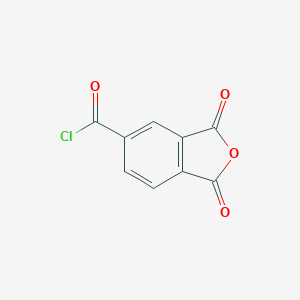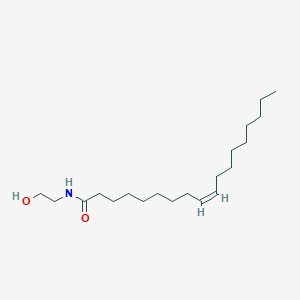
4-Methyldibenzothiophene
Vue d'ensemble
Description
4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound . It is found in fuels and has a molecular formula of C13H10S . Its molecular weight is 198.28 .
Synthesis Analysis
MDBT may be used in the synthesis of the following 2-substituted products :Molecular Structure Analysis
The molecular structure of MDBT can be represented as Cc1cccc2c3ccccc3sc12 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The hydrodesulfurization (HDS) of MDBT under various conditions has been reported . In one study, composite layer double hydroxide-metal oxide catalysts (Ni/Al-TiO2 and Ni/Al-ZnO) were successfully prepared and utilized for the oxidative desulfurization of dibenzothiophene .Physical And Chemical Properties Analysis
MDBT has a boiling point of 298 °C (lit.) and a melting point of 64-68 °C (lit.) . The gas-phase molar enthalpy of formation has been derived .Applications De Recherche Scientifique
Application 1: Catalytic Oxidative Desulfurization
Specific Scientific Field
This application falls under the field of Chemical Engineering , specifically in the area of Catalytic Oxidative Desulfurization .
Comprehensive and Detailed Summary of the Application
4-Methyldibenzothiophene is used in the process of oxidative desulfurization . This process is crucial in the treatment of fuels, as sulfur compounds can have detrimental effects on the environment when burned .
Detailed Description of the Methods of Application or Experimental Procedures
In this study, composite layer double hydroxide-metal oxide catalysts (Ni/Al-TiO2 and Ni/Al-ZnO) were prepared and utilized for the oxidative desulfurization of dibenzothiophene . The catalysts were characterized using XRD, FTIR, and SEM-EDS analysis . The optimized reaction conditions included a reaction time of 40 minutes, catalyst dosage of 0.25 g, temperature of 50°C, and the use of n-hexane as the solvent .
Thorough Summary of the Results or Outcomes Obtained
The catalysts demonstrated a heterogeneous nature and proved to be reusable, as the conversion of dibenzothiophene remained above 90% even after three catalytic reactions, with Ni/Al-TiO2 and Ni/Al-ZnO composites maintaining conversion rates of 99.36% and 99.32%, respectively .
Application 2: Synthesis of 2-Substituted Products
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Heterocyclic Compound Synthesis .
Comprehensive and Detailed Summary of the Application
4-Methyldibenzothiophene (MDBT) may be used in the synthesis of the following 2-substituted products :
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of synthesis for these 2-substituted products are not provided in the source . However, the synthesis of substituted dibenzothiophenes generally involves reactions such as Friedel-Crafts acylation, nitration, and carboxylation.
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these syntheses are the production of 2-substituted 4-methyldibenzothiophenes, which can be used as building blocks in further organic synthesis .
Application 3: Desulfurization of Fuel Oils
Specific Scientific Field
This application falls under the field of Environmental Science , specifically in the area of Pollution Control .
Comprehensive and Detailed Summary of the Application
4-Methyldibenzothiophene is used in the desulfurization of fuel oils . The removal of sulfur compounds from fuels is crucial as they can lead to the emission of sulfur dioxide when burned, which has detrimental effects on the environment .
Detailed Description of the Methods of Application or Experimental Procedures
The desulfurization process involves the use of a material called Fe3O4@mSiO2@DT-MIP . This material provides a new method for deep desulfurization of fuel oils .
Thorough Summary of the Results or Outcomes Obtained
The use of this material in the desulfurization process has been found to be effective, although the specific quantitative results are not provided in the source .
Application 4: Hydrodesulfurization
Specific Scientific Field
This application falls under the field of Chemical Engineering , specifically in the area of Hydrodesulfurization .
Comprehensive and Detailed Summary of the Application
4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels . Its hydrodesulfurization (HDS) under various conditions have been reported .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of hydrodesulfurization for MDBT are not provided in the source . However, the hydrodesulfurization process generally involves the use of a catalyst under high pressure and temperature.
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these processes are the reduction of sulfur content in fuels, which is crucial for reducing sulfur dioxide emissions when the fuels are burned .
Safety And Hazards
If MDBT is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If MDBT comes into contact with skin, it should be washed off with soap and plenty of water .
Relevant Papers
- A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products .
- Another paper titled “Catalytic Oxidative Desulfurization of 4-Methyldibenzothiophene by Ni/Al Modified Titanium Dioxide and Zinc Oxide” discusses the use of MDBT in the oxidative desulfurization of dibenzothiophene .
Propriétés
IUPAC Name |
4-methyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICUQYHIOMMFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880809 | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Methyldibenzothiophene | |
CAS RN |
7372-88-5, 20928-02-3, 31317-07-4 | |
| Record name | 4-Methyldibenzothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzothiophene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzothiophene, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dibenzothiophene, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66.5 °C | |
| Record name | 4-Methyldibenzothiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)





